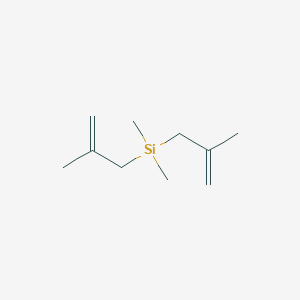
1,2-Benzenediamine, N,N'-dicyclohexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N,N’-dicyclohexyl- is an organic compound with the molecular formula C18H28N2. It is a derivative of 1,2-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by cyclohexyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
1,2-Benzenediamine, N,N’-dicyclohexyl- can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-benzenediamine with cyclohexyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
1,2-Benzenediamine, N,N’-dicyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .
Applications De Recherche Scientifique
1,2-Benzenediamine, N,N’-dicyclohexyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N,N’-dicyclohexyl- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to specific physiological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
1,2-Benzenediamine, N,N’-dicyclohexyl- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-dicyclohexyl-: This compound has a similar structure but with the amino groups positioned at the 1 and 4 positions on the benzene ring. It exhibits different reactivity and applications due to the positional difference.
1,2-Benzenediamine: The parent compound without the cyclohexyl groups. It is more reactive and less stable compared to its dicyclohexyl derivative.
N,N’-Dicyclohexylbenzene-1,4-diamine: Another derivative with cyclohexyl groups, but with different substitution patterns, leading to variations in chemical properties and applications
These comparisons highlight the uniqueness of 1,2-Benzenediamine, N,N’-dicyclohexyl- in terms of its stability, reactivity, and versatility in various applications.
Propriétés
Numéro CAS |
24464-62-8 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-N,2-N-dicyclohexylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H28N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h7-8,13-16,19-20H,1-6,9-12H2 |
Clé InChI |
OIPSVPUZNAIZRI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=CC=CC=C2NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


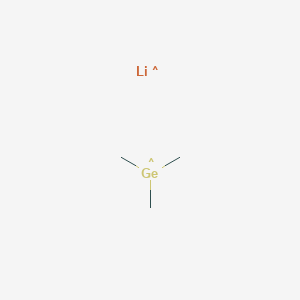



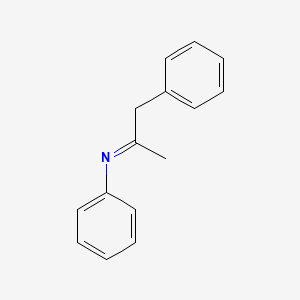
![3-(5,5-dioxo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14702578.png)
![S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate](/img/structure/B14702585.png)
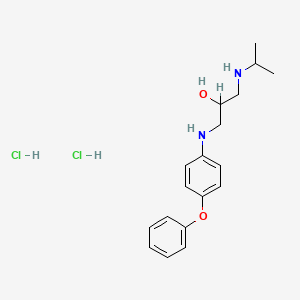
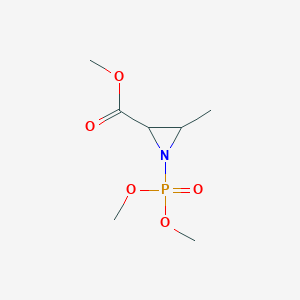
![Benzoic acid, 2-[(chloroethoxyphosphinothioyl)oxy]-, 1-methylethyl ester](/img/structure/B14702598.png)

